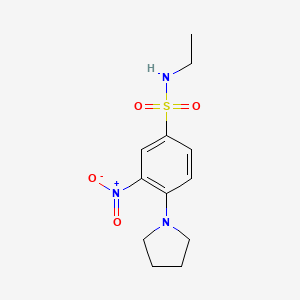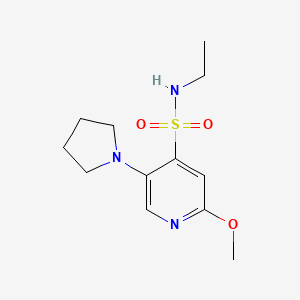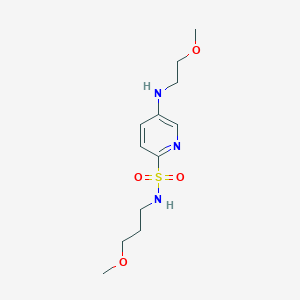![molecular formula C14H16N2O4S2 B7434831 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole, also known as PFT-μ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of the p53 family member, p73, which plays a critical role in regulating cell growth and apoptosis.
Aplicaciones Científicas De Investigación
3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole has been extensively studied for its potential applications in various fields. One of the main areas of research has been in the field of cancer therapeutics. Studies have shown that 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazoleμ can effectively inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Mecanismo De Acción
The mechanism of action of 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole involves the inhibition of the p73 protein. P73 is a member of the p53 family of proteins that plays a critical role in regulating cell growth and apoptosis. 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazoleμ binds to the DNA-binding domain of p73, preventing it from interacting with its target genes and inhibiting its transcriptional activity. This leads to the downregulation of p73 target genes, which are involved in cell proliferation and survival, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazoleμ has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. Additionally, 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazoleμ has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole in lab experiments is its potency and specificity. This compound has been shown to selectively inhibit the p73 protein, making it a valuable tool for studying the role of p73 in various cellular processes. However, one of the limitations of using 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazoleμ is its potential toxicity. Studies have shown that 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazoleμ can induce apoptosis in normal cells as well, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole. One area of research is the development of more potent and selective inhibitors of p73. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazoleμ treatment. Additionally, further studies are needed to determine the potential toxic effects of 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazoleμ in normal cells and to develop strategies to mitigate these effects. Finally, the potential use of 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazoleμ in combination therapy with other cancer therapeutics should be explored further.
Métodos De Síntesis
The synthesis of 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 8-methoxy-3,4-dihydro-2H-quinoline with chlorosulfonic acid to form 8-methoxy-3,4-dihydro-2H-quinoline-1-sulfonic acid. This intermediate is then treated with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-methoxy-1,2-thiazole in the presence of a base such as triethylamine to form the final product, 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole.
Propiedades
IUPAC Name |
3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-19-11-7-3-5-10-6-4-8-16(13(10)11)22(17,18)12-9-21-15-14(12)20-2/h3,5,7,9H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRWHCRKRHOJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)S(=O)(=O)C3=CSN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[4-ethyl-5-(5-ethyl-1H-pyrazol-4-yl)-1,2,4-triazol-3-yl]-3,4-dihydro-1H-isoquinoline-6-carboxylate](/img/structure/B7434749.png)
![1'-[(2S)-5-oxooxolane-2-carbonyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7434767.png)



![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)
![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)
![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)

![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)

![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)
![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)